molecular formula C10H7F3N2 B1532394 6-(Trifluoromethyl)quinolin-8-amine CAS No. 955413-26-0

6-(Trifluoromethyl)quinolin-8-amine

Cat. No.: B1532394
CAS No.: 955413-26-0
M. Wt: 212.17 g/mol
InChI Key: OWBHAJLHWDFULE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-8-amine is a synthetic compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol

Scientific Research Applications

6-(Trifluoromethyl)quinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its antimalarial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 6-Trifluoromethyl-8-quinolinamine suggests that it should be handled with care to avoid exposure . Personal protective equipment should be used, and dust formation should be avoided .

Future Directions

6-Trifluoromethyl-8-quinolinamine has garnered significant attention in the scientific community. Its potential applications in the development of new therapeutic agents for emerging drug-resistant parasites represent an exciting area of future research .

Mechanism of Action

Target of Action

6-Trifluoromethyl-8-quinolinamine is a synthetic compound that has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium species such as Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for the most prevalent protozoan parasitic diseases worldwide .

Mode of Action

It is known that quinoline-based compounds, like 6-trifluoromethyl-8-quinolinamine, interfere with heme metabolism . This disruption of heme metabolism is detrimental to the Plasmodium parasites, inhibiting their growth and survival .

Biochemical Pathways

The biochemical pathways affected by 6-Trifluoromethyl-8-quinolinamine are primarily those involved in the life cycle of the Plasmodium parasites . By interfering with heme metabolism, the compound disrupts the parasites’ ability to proliferate and survive within the host . The downstream effects of this disruption include a reduction in the number of parasites and alleviation of the symptoms of malaria .

Pharmacokinetics

The compound’s potent in vitro antimalarial activity suggests that it may have favorable bioavailability .

Result of Action

The result of the action of 6-Trifluoromethyl-8-quinolinamine is a significant reduction in the number of Plasmodium parasites within the host . This leads to an alleviation of the symptoms of malaria. Importantly, the compound has been found to be effective against both drug-sensitive and drug-resistant strains of Plasmodium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinolin-8-amine typically involves the reaction of quinoline derivatives with trifluoromethylating agents. One common method is the reaction of 8-nitro-6-(trifluoromethyl)quinoline with reducing agents to yield this compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium persulfate at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinamine
  • 6-Methyl-8-quinolinamine
  • 6-Chloro-8-quinolinamine

Uniqueness

6-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

6-(trifluoromethyl)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBHAJLHWDFULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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